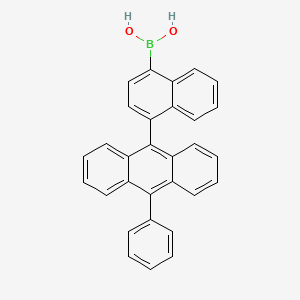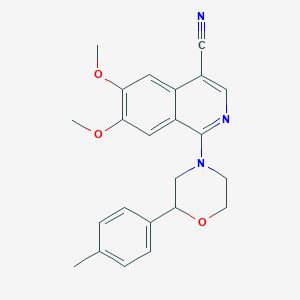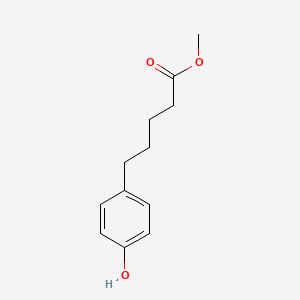
3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play crucial roles in its binding affinity and reactivity. The compound may modulate enzymatic activities or interact with cellular receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Lacks the trifluoromethyl group.
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid: Lacks the nitro group.
3-Nitro-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid: Lacks the oxo group.
Uniqueness
The presence of both the nitro and trifluoromethyl groups in 3-Nitro-6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid makes it unique
Propiedades
Fórmula molecular |
C7H3F3N2O5 |
|---|---|
Peso molecular |
252.10 g/mol |
Nombre IUPAC |
3-nitro-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O5/c8-7(9,10)2-1-3(12(16)17)4(6(14)15)11-5(2)13/h1H,(H,11,13)(H,14,15) |
Clave InChI |
VKSGVUBPRXMBMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1[N+](=O)[O-])C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


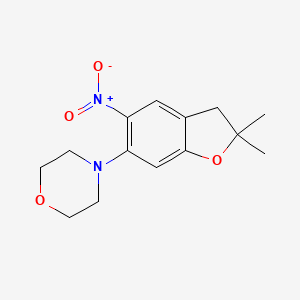


![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
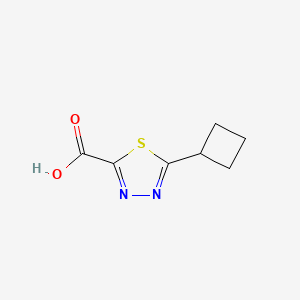
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
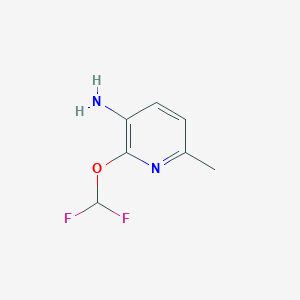
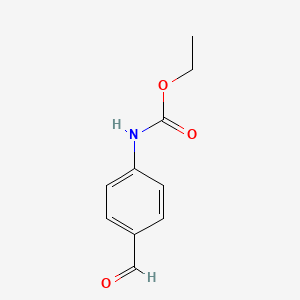
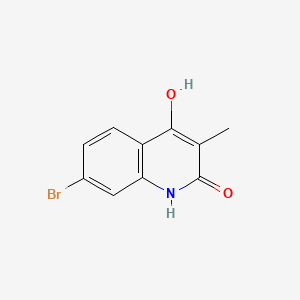
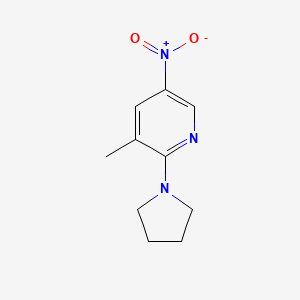
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
